(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
The compound “(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is a heterocyclic small molecule featuring a 1,2,4-oxadiazole ring, a pyridine-piperazine scaffold, and a 2-methoxypyridin-3-yl methanone group. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often employed to enhance metabolic stability and binding affinity in medicinal chemistry . The piperazine linker contributes to solubility and conformational flexibility, while the 2-methoxy group on the pyridine ring could influence electronic properties and hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-3-17-23-18(24-29-17)14-6-7-16(22-13-14)25-9-11-26(12-10-25)20(27)15-5-4-8-21-19(15)28-2/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKQVLJKYZLGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyridine rings : Contribute to the compound's lipophilicity and potential receptor interactions.
- Piperazine linker : Often used in drug design for enhancing bioavailability.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.43 g/mol |
| LogP | 4.9855 |
| Polar Surface Area | 48.227 Ų |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole possess activity against various strains of bacteria and fungi. Specifically, the presence of the 1,2,4-oxadiazole ring is crucial for enhancing the antimicrobial efficacy against pathogens such as Mycobacterium tuberculosis.
In vitro studies have shown that related oxadiazole compounds can achieve minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains of M. tuberculosis . The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Various studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival .
For instance, a derivative with a similar structure demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1 to 10 μM. The structural modifications in these compounds were found to enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following factors have been identified as influential:
- Substituents on the Oxadiazole Ring : Variations in alkyl or aryl groups can significantly alter potency.
- Piperazine Linker Modifications : Changes in the piperazine structure can affect binding affinity to biological targets.
- Pyridine Positioning : The position of methoxy or other functional groups on the pyridine rings influences pharmacokinetic properties.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl group addition | Increased lipophilicity and potency |
| Aryl substitutions | Enhanced receptor binding |
| Positioning of methoxy | Improved solubility and absorption |
Case Studies
Several case studies have been conducted on similar compounds:
- Case Study on Antitubercular Activity :
- Anticancer Efficacy Study :
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing oxadiazole and pyridine moieties. The oxadiazole ring is known for its ability to enhance biological activity against various pathogens. For instance, derivatives similar to the compound have shown significant activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents .
Anticancer Potential
Research indicates that compounds featuring piperazine and pyridine structures exhibit promising anticancer properties. The compound's structural components may interact with biological targets involved in cancer cell proliferation and apoptosis. In vitro studies have demonstrated that derivatives of related compounds can inhibit cancer cell lines effectively .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The presence of the oxadiazole ring, combined with piperazine and pyridine units, contributes to their lipophilicity and ability to penetrate cellular membranes, enhancing their efficacy as therapeutic agents.
| Component | Function |
|---|---|
| Oxadiazole | Enhances antimicrobial activity |
| Piperazine | Increases bioavailability |
| Pyridine | Improves interaction with targets |
Synthesis and Derivative Development
The synthesis of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone involves multi-step reactions that can be optimized for yield and purity. Researchers are focusing on developing derivatives with modified functional groups to enhance pharmacological properties while reducing toxicity.
Tuberculosis Treatment
A notable study synthesized several derivatives based on the oxadiazole-pyridine framework and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as new anti-TB drugs .
Cancer Cell Line Studies
In another case, derivatives containing similar structural motifs were tested against various cancer cell lines, showing significant cytotoxic effects. The most active compounds demonstrated IC50 values in the low micromolar range, suggesting that modifications to the core structure could lead to more potent anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on key substituents, heterocyclic systems, and hypothesized pharmacological implications.
Key Insights:
Heterocyclic Core :
- The target compound’s 1,2,4-oxadiazole ring may offer greater metabolic stability compared to triazole-containing analogs (e.g., w3), as oxadiazoles are less prone to enzymatic degradation . However, triazoles (as in w3) often provide stronger hydrogen-bonding interactions, which could enhance target affinity .
In contrast, w3’s chloro-pyrimidine group may confer electrophilic reactivity, useful in covalent inhibitor design .
If the target has chiral centers (e.g., at the piperazine linker), enantiomeric forms could exhibit divergent pharmacological profiles, a factor absent in non-chiral analogs like w3 .
Comparatively, w3’s 4-methylpiperazine may enhance aqueous solubility, a common strategy in lead optimization .
Research Findings and Limitations
- Evidence Gaps : The provided materials lack explicit pharmacological data (e.g., IC₅₀ values, pharmacokinetic profiles) for the target compound, necessitating structural extrapolation from analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Oxadiazole ring formation : React precursors like amidoximes with activating agents (e.g., trifluoroacetic anhydride) under reflux in solvents such as dichloromethane or dimethylformamide (DMF) .
Piperazine coupling : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperazine moiety to the pyridine ring, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous DMF at 80–100°C .
Methanone linkage : Employ Friedel-Crafts acylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the 2-methoxypyridine group, with strict pH control (pH 6–7) to prevent side reactions .
- Optimization : Reaction yields (60–85%) depend on temperature gradients, solvent purity, and inert atmospheres (N₂/Ar) to avoid hydrolysis of sensitive intermediates .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperazine ring conformation, oxadiazole proton environments, and methoxypyridine substituents .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities (<2%) and confirms >95% purity .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., m/z 464.1925 [M+H]⁺) and fragments (e.g., loss of the oxadiazole group at m/z 320.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) using identical cell lines (e.g., HEK293 vs. HepG2) to account for metabolic variability .
- SAR analysis : Compare substitutions (e.g., 5-ethyl vs. 5-trifluoromethyl oxadiazole) to isolate structural contributors to activity. For example, ethyl groups may enhance membrane permeability but reduce target affinity .
- Dose-response curves : Use Hill slopes to differentiate partial agonism (slope <1) from non-specific cytotoxicity .
Q. What strategies improve the compound’s solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the methoxypyridine group to enhance aqueous solubility, with enzymatic cleavage in vivo restoring activity .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in physiological buffers .
- Structural modifications : Replace the piperazine ring with a morpholine moiety (tested in analogs) to reduce logP while retaining hydrogen-bonding capacity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina to prioritize substituents that maximize hydrophobic interactions (e.g., 5-ethyl oxadiazole vs. bulkier groups) .
- ADMET prediction : SwissADME predicts CYP450 metabolism hotspots (e.g., oxidation at the piperazine nitrogen), guiding deuterium incorporation to slow clearance .
- MD simulations : Assess conformational stability of the methanone linker in aqueous vs. lipid environments to predict tissue distribution .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo efficacy for this compound?
- Methodological Answer :
- Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP3A4) can be identified via liver microsome assays. Solutions include adding methyl groups to sterically hinder oxidation sites .
- Protein binding : Use equilibrium dialysis to measure serum albumin binding (>90% binding reduces free drug concentration). Modify the methoxypyridine group to lower affinity for serum proteins .
- Blood-brain barrier (BBB) exclusion : LogP <2 and polar surface area >80 Ų limit CNS penetration. Introduce halogen atoms (e.g., fluorine) to balance lipophilicity and passive diffusion .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s off-target effects in kinase inhibition assays?
- Methodological Answer :
- Positive controls : Use staurosporine (pan-kinase inhibitor) to validate assay sensitivity .
- Counter-screens : Test against unrelated enzymes (e.g., phosphatases) to rule out non-specific inhibition .
- Isothermal titration calorimetry (ITC) : Confirm binding stoichiometry and enthalpy to distinguish true inhibition from aggregation-based artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
